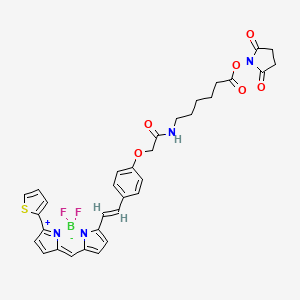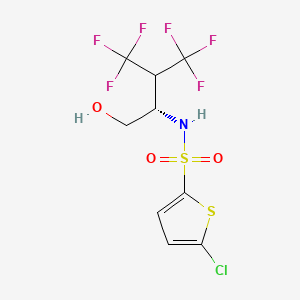
Begacestat
Overview
Description
This compound has been under evaluation for the treatment of Alzheimer’s disease due to its ability to selectively inhibit the cleavage of amyloid precursor protein over Notch signaling . Alzheimer’s disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid β-peptides in the central nervous system, leading to cognitive decline and memory loss .
Mechanism of Action
Target of Action
Begacestat, also known as GSI-953, is a selective inhibitor of γ-secretase . γ-secretase is an enzyme that plays a crucial role in the production of amyloid β-peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound acts by inhibiting the γ-secretase enzyme, thereby blocking the production of amyloid β-peptides . Specifically, it inhibits the cleavage of the amyloid precursor protein (APP) by γ-secretase . This inhibition is selective, with the compound demonstrating approximately 16-fold selectivity for the inhibition of APP cleavage over Notch processing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amyloidogenic pathway, which leads to the production of amyloid β-peptides from APP. By inhibiting γ-secretase, this compound prevents the cleavage of APP into amyloid β-peptides, thereby reducing their levels .
Pharmacokinetics
Preclinical data demonstrate that when dosed orally, this compound exhibits robust in vivo efficacy for lowering amyloid β-peptide levels in the brain, cerebrospinal fluid (csf), and plasma .
Result of Action
The primary molecular effect of this compound’s action is the reduction of amyloid β-peptide levels. This is achieved by inhibiting the γ-secretase-mediated cleavage of APP . At the cellular level, this results in a decrease in the accumulation of amyloid β-peptides, which are thought to contribute to the neuronal damage observed in Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Begacestat plays a significant role in biochemical reactions. It is a gamma-secretase inhibitor that selectively inhibits the cleavage of amyloid precursor protein (APP) over Notch . This interaction with APP and Notch is crucial in the context of Alzheimer’s disease, as the accumulation of amyloid β-peptides in the central nervous system is thought to initiate the disease progression .
Cellular Effects
This compound has shown to have potent effects on various types of cells. In Alzheimer’s disease, it has demonstrated a potent Aβ lowering activity, with nanomolar potency, and in vitro selectivity against Notch processing . It has also shown to improve behavioral impairments, reduce neuroinflammatory cytokines, and decrease the protein concentration of p-tau and the amyloid precursor protein by increasing the activity of the brain-derived neurotrophic factor, decreasing the expression of NF-κB .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with gamma-secretase, an enzyme responsible for the cleavage of APP. By inhibiting this enzyme, this compound prevents the formation of amyloid β-peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to produce an approximately 88% reduction in CSF and plasma at 2−6 hour time points, and produced an approximately 60% reduction in brain levels at 6 hours . This indicates that the effects of this compound can be observed within a few hours of administration.
Dosage Effects in Animal Models
In animal models, a 30 mg/kg dose of this compound displayed a maximal reduction of Aβ 40/42 levels between 4 and 6 hours when studied in a 24-hour time course study in the brain . This suggests that the effects of this compound can vary with different dosages and can be observed within a few hours of administration.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully annotated yet . Given its role as a gamma-secretase inhibitor, it is likely to be involved in the metabolic pathways related to the processing of APP.
Preparation Methods
Begacestat is synthesized through a series of chemical reactions involving the formation of a thiophene sulfonamide structure. The synthetic route typically involves the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution reactions: The thiophene ring is then subjected to substitution reactions to introduce the desired functional groups at the C-2 and C-5 positions.
Sulfonamide formation:
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This includes the use of advanced techniques such as high-throughput screening and process optimization to ensure efficient production .
Chemical Reactions Analysis
Begacestat undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thiophene ring.
Substitution: Substitution reactions are commonly used to introduce different functional groups onto the thiophene ring.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Begacestat has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer’s disease. It has shown promise in lowering amyloid β-peptide levels in preclinical and clinical studies . Additionally, this compound has been used in research to understand the role of γ-secretase in the cleavage of amyloid precursor protein and its impact on Alzheimer’s disease progression .
In biology, this compound has been used to study the effects of γ-secretase inhibition on cellular processes and signaling pathways. It has also been investigated for its potential use in combination with mesenchymal stem cells to mitigate cognitive decline and hippocampal deterioration in animal models .
Comparison with Similar Compounds
Begacestat is unique in its selective inhibition of amyloid precursor protein cleavage over Notch signaling, which reduces the risk of adverse effects associated with non-selective γ-secretase inhibitors . Similar compounds include:
Semagacestat (LY450139): Another γ-secretase inhibitor that has been studied for Alzheimer’s disease but showed significant side effects in clinical trials.
ELND006: A γ-secretase inhibitor that also showed adverse effects in clinical trials.
This compound’s improved selectivity and potency make it a promising candidate for further development in the treatment of Alzheimer’s disease .
Properties
IUPAC Name |
5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXOKXJMVRSARX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227710 | |
| Record name | Begacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769169-27-9 | |
| Record name | Begacestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769169279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Begacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Begacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3666C56BBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


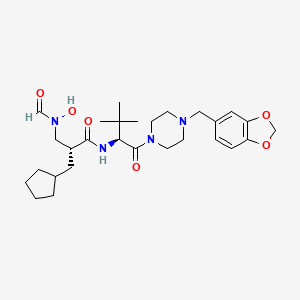
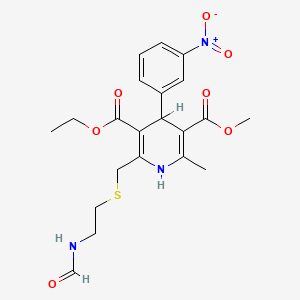

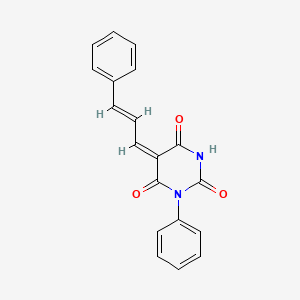
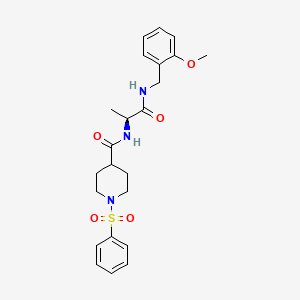
![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan](/img/structure/B1667838.png)

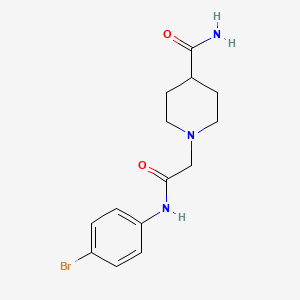
![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
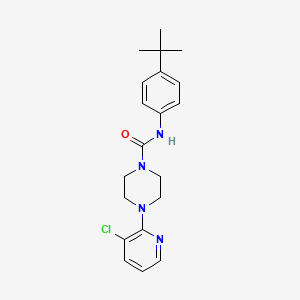
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
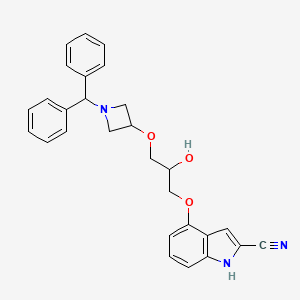
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1667852.png)
